N-シクロペンチル-1-((3-フルオロベンジル)チオ)-5-オキソ-4-プロピル-4,5-ジヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-8-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .科学的研究の応用
抗癌活性
この化合物は、抗癌剤として有望であることが示されています。研究により、MCF-7(乳がん)およびHCT-116(大腸がん)を含む癌細胞株に対する細胞毒性効果が明らかになっています。これらの細胞株のIC50値は45〜97 nMの範囲にあり、強力な活性を示しています。 さらなる研究が必要ですが、この化合物は新しい癌治療薬の開発のための潜在的なリードとなり得ます .
抗菌性
N-シクロペンチル-1-((3-フルオロベンジル)チオ)-5-オキソ-4-プロピル-4,5-ジヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-8-カルボキサミドは、中等度の抗菌活性を示しています。 これは、さまざまな病原体に対して阻害効果を示し、抗菌薬開発の候補となっています .
作用機序
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that plays a major role in the growth and spread of cancer cells .
Mode of Action
The compound interacts with VEGFR-2, inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound’s cytotoxicity and VEGFR-2 inhibitory activity are highly correlated .
Biochemical Pathways
By inhibiting VEGFR-2, the compound affects the angiogenesis pathway . This pathway is responsible for the formation of new blood vessels, which is crucial for the growth and spread of cancer cells . By blocking this pathway, the compound can effectively suppress tumor growth .
Pharmacokinetics
Similar compounds have been shown to exhibit satisfactory activity compared to lead compounds
Result of Action
The result of the compound’s action is the suppression of tumor growth . By inhibiting VEGFR-2, the compound effectively blocks the angiogenesis pathway, preventing the formation of new blood vessels necessary for tumor growth . This results in a cytotoxic effect against cancer cells .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 3-fluorobenzyl mercaptan with 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one, followed by the addition of cyclopentylamine and the subsequent reaction with ethyl chloroformate to form the final product.", "Starting Materials": [ "4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one", "3-fluorobenzyl mercaptan", "cyclopentylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one is reacted with 3-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate 1-((3-fluorobenzyl)thio)-4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one.", "Step 2: Cyclopentylamine is added to the reaction mixture and the resulting mixture is heated to form the intermediate N-cyclopentyl-1-((3-fluorobenzyl)thio)-4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-8-carboxamide.", "Step 3: Ethyl chloroformate is added to the reaction mixture and the resulting mixture is heated to form the final product N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |
CAS番号 |
1114652-37-7 |
分子式 |
C25H26FN5O2S |
分子量 |
479.57 |
IUPAC名 |
N-cyclopentyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-12-30-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(30)28-29-25(31)34-15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。